N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide
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Overview
Description
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide is a heterocyclic compound that features a pyrazine ring substituted with a carboxamide group and a pyridine ring attached to a thiophene moiety
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrazine derivatives, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions .
Biochemical Pathways
Other pyrazine derivatives have been shown to exhibit anti-tubercular activity, suggesting that this compound may also interact with pathways involved in mycobacterium tuberculosis metabolism .
Result of Action
Other pyrazine derivatives have been shown to exhibit anti-tubercular activity, suggesting that this compound may also have potential therapeutic effects against tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide typically involves multi-step reactions. One common approach includes the following steps:
Formation of the Pyridine-Thiophene Intermediate: The initial step involves the coupling of a thiophene derivative with a pyridine derivative.
Introduction of the Pyrazine Ring: The pyridine-thiophene intermediate is then reacted with a pyrazine derivative under conditions that facilitate the formation of the pyrazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted pyrazine derivatives.
Scientific Research Applications
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anti-tubercular agent due to its structural similarity to pyrazinamide, a known anti-tubercular drug.
Materials Science: The thiophene and pyrazine moieties make this compound a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: An anti-tubercular drug with a similar pyrazine ring structure.
Thiophene Derivatives: Compounds like suprofen and articaine, which have thiophene moieties and are used as anti-inflammatory and anesthetic agents, respectively.
Uniqueness
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide is unique due to its combination of a thiophene moiety with a pyrazine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a versatile compound for various applications, from medicinal chemistry to materials science.
Properties
IUPAC Name |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c20-15(14-9-16-2-3-18-14)19-7-11-5-13(8-17-6-11)12-1-4-21-10-12/h1-6,8-10H,7H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPKGQILDXKDJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CN=CC(=C2)CNC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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